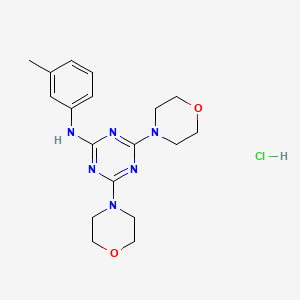

4,6-dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

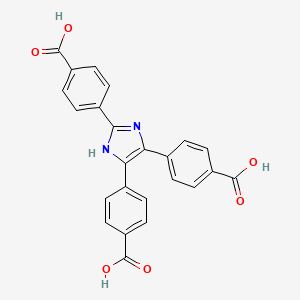

4,6-dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride, also known as DMTA, is a chemical compound that has been widely used in scientific research. It is a member of the triazine family of compounds and has been found to have several interesting properties that make it useful in a variety of applications. In

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis

A novel method for the fast synthesis of diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, including structures akin to 4,6-dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride, has been developed using microwave irradiation. This approach facilitates a one-pot synthesis from cyanoguanidine, aromatic aldehydes, and cyclic amines, yielding compounds with potential antileukemic activity (Dolzhenko et al., 2021).

Bifunctional Heterocyclic Compound Modification

Research has shown that 2-chloro-4,6-dimorpholin-4-yl-[1,3,5]triazine, closely related to the compound , can undergo selective amination with bifunctional heterocyclic compounds containing amino and thioamide groups in an acetic acid medium. This selective reaction yields thioamides with multiple biologically relevant residues, demonstrating the compound's utility in the selective modification of bifunctional heterocycles (Kolmakov, 2008).

Antimicrobial Activity

Derivatives of 1,3,5-triazin-2-amines, including those with dimorpholino groups, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Characterization

The synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline through a substitution reaction under ice bath conditions followed by a Suzuki reaction has been documented. The resultant compound's structure was confirmed via 1H-NMR and ESI-MS, showing a practical application in organic synthesis and compound characterization (Jiao Chun-l, 2014).

Antiproliferative and Antimalarial Activities

A series of 1,3,5-triazine amino acid derivatives, including 4,6-dimorpholino variants, were synthesized and showed monoamine oxidase inhibitory activity, comparable to standard inhibitors. These findings suggest the compound's potential in developing treatments for diseases associated with monoamine oxidase activity (Khattab et al., 2015). Additionally, hybrid 4-aminoquinoline-1,3,5-triazine derivatives have shown mild to moderate antimalarial activity, indicating the compound's utility in antimalarial research (Bhat et al., 2016).

Eigenschaften

IUPAC Name |

N-(3-methylphenyl)-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2.ClH/c1-14-3-2-4-15(13-14)19-16-20-17(23-5-9-25-10-6-23)22-18(21-16)24-7-11-26-12-8-24;/h2-4,13H,5-12H2,1H3,(H,19,20,21,22);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRKOMNZOYEWEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dimorpholino-N-(m-tolyl)-1,3,5-triazin-2-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)

![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)

![(3E)-1-acetyl-4-benzyl-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2745115.png)

![2-[[1-[(3-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2745117.png)

![4-(6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2745118.png)

![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2745124.png)

![N-(3,4-dimethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2745128.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2745131.png)